- Catalytic hydrotreatment of β-O-4 ether in lignin: cleavage of the C-O bond and hydrodeoxygenation of lignin-derived phenols in one pot, ACS Sustainable Chemistry & Engineering, 2020, 8(38), 14511-14523

Cas no 94687-10-2 (Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate)

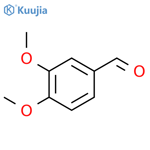

94687-10-2 structure

Nome do Produto:Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate

Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate Propriedades químicas e físicas

Nomes e Identificadores

-

- Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate

- Ethyl β-hydroxy-3,4-dimethoxy-α-(2-methoxyphenoxy)benzenepropanoate (ACI)

- Hydracrylic acid, 3-(3,4-dimethoxyphenyl)-2-(o-methoxyphenoxy)-, ethyl ester (7CI)

- MFCD28399424

- Benzenepropanoic acid,b-hydroxy-3,4-dimethoxy-a-(2-methoxyphenoxy)-, ethyl ester

- DB-108771

- C20H24O7

- ETHYL 2-(2-METHOXYPHENOXY)-3-HYDROXY-3-(3,4-DIMETHOXYPHENYL)PROPANOATE

- ethyl3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate

- CS-0045359

- Ethyl 3-(3,4-Dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propionate

- SY046091

- 94687-10-2

- AKOS025287179

- DS-9474

- SCHEMBL15965416

-

- MDL: MFCD28399424

- Inchi: 1S/C20H24O7/c1-5-26-20(22)19(27-16-9-7-6-8-14(16)23-2)18(21)13-10-11-15(24-3)17(12-13)25-4/h6-12,18-19,21H,5H2,1-4H3

- Chave InChI: WXFAFGNQMYMUDX-UHFFFAOYSA-N

- SMILES: O=C(C(C(C1C=C(OC)C(OC)=CC=1)O)OC1C(OC)=CC=CC=1)OCC

Propriedades Computadas

- Massa Exacta: 376.15220310g/mol

- Massa monoisotópica: 376.15220310g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 7

- Contagem de Átomos Pesados: 27

- Contagem de Ligações Rotativas: 10

- Complexidade: 444

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 2

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 83.4Ų

- XLogP3: 3

Propriedades Experimentais

- Ponto de ebulição: 533.2℃ at 760 mmHg

Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EB133-50mg |

Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate |

94687-10-2 | 95+% | 50mg |

605.0CNY | 2021-07-12 | |

| Chemenu | CM116320-1g |

Ethyl 3-(3,4-Dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propionate |

94687-10-2 | 95% | 1g |

$826 | 2022-06-09 | |

| Alichem | A019064271-100mg |

Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate |

94687-10-2 | 95% | 100mg |

$161.66 | 2023-08-31 | |

| Ambeed | A117024-100mg |

Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate |

94687-10-2 | 95% | 100mg |

$84.0 | 2024-04-16 | |

| eNovation Chemicals LLC | Y1228197-1g |

Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate |

94687-10-2 | 95% | 1g |

$500 | 2024-06-03 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EB133-250mg |

Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate |

94687-10-2 | 95+% | 250mg |

2374CNY | 2021-05-08 | |

| eNovation Chemicals LLC | D698128-0.25g |

Ethyl 3-(3,4-Dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propionate |

94687-10-2 | 95% | 0.25g |

$260 | 2024-07-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1115999-100mg |

Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate |

94687-10-2 | 95% | 100mg |

¥932.00 | 2024-04-24 | |

| Aaron | AR00IJ59-100mg |

Benzenepropanoic acid,b-hydroxy-3,4-dimethoxy-a-(2-methoxyphenoxy)-, ethyl ester |

94687-10-2 | 95% | 100mg |

$90.00 | 2025-02-10 | |

| A2B Chem LLC | AI63521-1g |

Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate |

94687-10-2 | 95% | 1g |

$396.00 | 2024-07-18 |

Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 2 h, -78 °C; 0.5 h, -78 °C

1.2 Solvents: Tetrahydrofuran ; 0.5 h, -78 °C; 2 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 Solvents: Tetrahydrofuran ; 0.5 h, -78 °C; 2 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water

Referência

Synthetic Routes 2

Condições de reacção

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C

Referência

- Tuning lignin properties by mild ionic-liquid-mediated selective alcohol incorporation, Chem Catalysis, 2022, 2(6), 1407-1427

Synthetic Routes 3

Condições de reacção

1.1 Reagents: Lithium diisopropylamide Solvents: Toluene , Tetrahydrofuran ; -78 °C; 2 h, -78 °C; -78 °C → 0 °C

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

Referência

- Simultaneous Generation of Methyl Esters and CO in Lignin Transformation, Angewandte Chemie, 2022, 61(40),

Synthetic Routes 4

Condições de reacção

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 15 min, -78 °C; 30 min, -78 °C

1.2 Solvents: Tetrahydrofuran ; -78 °C; 4 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; cooled

1.2 Solvents: Tetrahydrofuran ; -78 °C; 4 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; cooled

Referência

- Selective Cleavage of Lignin Model Compounds via a Reverse Biosynthesis Mechanism, Organic Letters, 2023, 25(26), 4792-4796

Synthetic Routes 5

Condições de reacção

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C

Referência

- Chemicals from lignin by diol-stabilized acidolysis: reaction pathways and kinetics, Green Chemistry, 2022, 24(8), 3193-3207

Synthetic Routes 6

Condições de reacção

Referência

- Electroorganic reactions. 38. Mechanism of electrooxidative cleavage of lignin model dimers, Journal of Organic Chemistry, 1991, 56(26), 7305-13

Synthetic Routes 7

Condições de reacção

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min, -78 °C

1.2 Solvents: Tetrahydrofuran ; 30 min, -78 °C; 2 h, -78 °C

1.3 Reagents: Carbon dioxide

1.2 Solvents: Tetrahydrofuran ; 30 min, -78 °C; 2 h, -78 °C

1.3 Reagents: Carbon dioxide

Referência

- Investigating homogeneous Co/Br-/H2O2 catalysed oxidation of lignin model compounds in acetic acid, Catalysis Science & Technology, 2019, 9(2), 384-397

Synthetic Routes 8

Condições de reacção

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C; 10 min, -78 °C

1.2 Solvents: Tetrahydrofuran ; 30 min, -78 °C; 90 min, -78 °C

1.2 Solvents: Tetrahydrofuran ; 30 min, -78 °C; 90 min, -78 °C

Referência

- Redox-neutral photocatalytic strategy for selective C-C bond cleavage of lignin and lignin models via PCET process, Science Bulletin, 2019, 64(22), 1658-1666

Synthetic Routes 9

Condições de reacção

1.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane ; 15 min, 0 °C; 30 min, 0 °C; 0 °C → -78 °C

1.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min

1.3 Solvents: Tetrahydrofuran ; 90 min, -78 °C

1.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min

1.3 Solvents: Tetrahydrofuran ; 90 min, -78 °C

Referência

- One-Pot Transformation of Lignin and Lignin Model Compounds into Benzimidazoles, European Journal of Organic Chemistry, 2022, 2022(2),

Synthetic Routes 10

Condições de reacção

1.1 Reagents: Lithium diisopropylamide

Referência

- Chemoselective oxidant-free dehydrogenation of alcohols in lignin using Cp*Ir catalysts, Green Chemistry, 2016, 18(7), 2029-2036

Synthetic Routes 11

Condições de reacção

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C

1.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; 1 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; 1 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water

Referência

- Fragmentation of structural units of lignin promoted by persulfate through selective C-C cleavage under mild conditions, Organic Chemistry Frontiers, 2015, 2(9), 1066-1070

Synthetic Routes 12

Condições de reacção

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C → rt

Referência

- Selective aerobic alcohol oxidation method for conversion of lignin into simple aromatic compounds, United States, , ,

Synthetic Routes 13

Condições de reacção

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 10 min, -78 °C

1.2 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C; -78 °C → rt

1.3 Reagents: Water

1.2 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C; -78 °C → rt

1.3 Reagents: Water

Referência

- Hydroxylamine-mediated C-C amination via an aza-hock rearrangement, Nature Communications, 2021, 12(1),

Synthetic Routes 14

Condições de reacção

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min

1.2 Solvents: Tetrahydrofuran ; 30 min; 2 h

1.3 Reagents: Carbon dioxide

1.2 Solvents: Tetrahydrofuran ; 30 min; 2 h

1.3 Reagents: Carbon dioxide

Referência

- Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin, Applied Catalysis, 2023, 325,

Synthetic Routes 15

Condições de reacção

1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -78 °C

1.2 Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Ethyl acetate , Water

1.2 Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Ethyl acetate , Water

Referência

- Redox Catalysis Facilitates Lignin Depolymerization, ACS Central Science, 2017, 3(6), 621-628

Synthetic Routes 16

Condições de reacção

1.1 Reagents: Lithium diisopropylamide Solvents: Toluene , Tetrahydrofuran ; -78 °C; 2 h, -78 °C; -78 °C → 0 °C

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

Referência

- Stepwise degradation of hydroxyl compounds to aldehydes via successive C-C bond cleavage, Chemical Communications (Cambridge, 2019, 55(7), 925-928

Synthetic Routes 17

Condições de reacção

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min, -78 °C

1.2 Solvents: Tetrahydrofuran ; 30 min, -78 °C; 90 min, -78 °C

1.2 Solvents: Tetrahydrofuran ; 30 min, -78 °C; 90 min, -78 °C

Referência

- Mechanistic insights into lignin depolymerisation in acidic ionic liquids, Green Chemistry, 2016, 18(20), 5456-5465

Synthetic Routes 18

Condições de reacção

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 15 min, -78 °C

1.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min, -78 °C

1.3 Solvents: Tetrahydrofuran ; 30 min, -78 °C; 2 h, -78 °C; -78 °C → rt

1.4 Solvents: Water

1.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min, -78 °C

1.3 Solvents: Tetrahydrofuran ; 30 min, -78 °C; 2 h, -78 °C; -78 °C → rt

1.4 Solvents: Water

Referência

- Bronsted Acid Catalyzed Tandem Defunctionalization of Biorenewable Ferulic acid and Derivates into Bio-Catechol, Angewandte Chemie, 2020, 59(8), 3063-3068

Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate Raw materials

Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate Preparation Products

Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate Literatura Relacionada

-

Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214

-

Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

94687-10-2 (Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate) Produtos relacionados

- 2229207-85-4(2-chloro-6-methyl-3-1-(piperidin-4-yl)ethylpyridine)

- 1804464-22-9(3-Bromo-5-(difluoromethyl)-2-iodopyridine-4-sulfonamide)

- 2138508-93-5(7-(2-methylbutyl)-4H,5H,6H,7H-thieno2,3-cpyridine)

- 2128687-86-3(1-Ethyl-N-[2-[(4-oxo-2-azetidinyl)oxy]phenyl]-1H-pyrazole-4-sulfonamide)

- 743441-48-7(3-(3-Chloro-4,5-dimethoxyphenyl)-2-cyano-N-(2,4,6-trimethylphenyl)-2-propenamide)

- 1214368-29-2(4'-Fluoro-5-(trifluoromethyl)biphenyl-2-carboxaldehyde)

- 2377587-43-2((2-Oxopiperidin-4-yl)boronic acid)

- 2228388-55-2(3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-hydroxypropanenitrile)

- 1119449-45-4((5-tert-butyl-1,3-benzoxazol-2-yl)methylamine hydrochloride)

- 1344834-30-5(3-(3,5-dimethyl-1,2-oxazol-4-yl)prop-2-en-1-amine)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:94687-10-2)Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate

Pureza:99%

Quantidade:1g

Preço ($):293.0